molecular formula C16H26O2 B12451764 Tetradeca-3,8,11-trienyl acetate

Tetradeca-3,8,11-trienyl acetate

Cat. No.: B12451764
M. Wt: 250.38 g/mol
InChI Key: HWPJPNQEVWTZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Tetradeca-3,8,11-trienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various esters and ethers.

Scientific Research Applications

Tetradeca-3,8,11-trienyl acetate has several scientific research applications:

Mechanism of Action

Tetradeca-3,8,11-trienyl acetate functions as a sex pheromone by mimicking the natural chemical signals emitted by female moths. It targets the olfactory receptors of male moths, leading them to the source of the pheromone. This mechanism is crucial for disrupting the mating behavior of pests like Tuta absoluta, thereby reducing their population .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradeca-3,8,11-trienyl acetate is unique due to its specific role as a sex pheromone for Tuta absoluta. Its high stereochemical purity and effectiveness in disrupting the mating behavior of this pest make it a valuable tool in integrated pest management .

Properties

IUPAC Name

tetradeca-3,8,11-trienyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJPNQEVWTZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCCC=CCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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